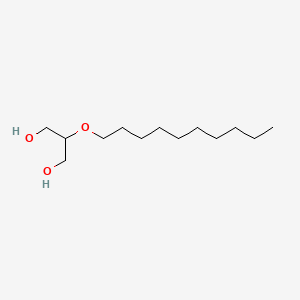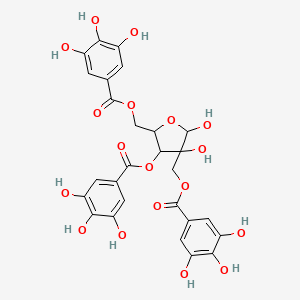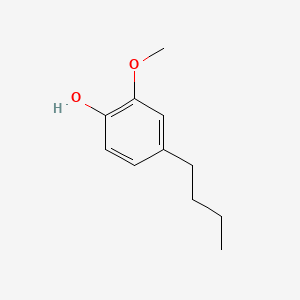
BQ-123 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BQ-123 sodium is synthesized through a series of peptide coupling reactions. The amino acids D-tryptophan, D-aspartic acid, L-proline, D-valine, and L-leucine are sequentially coupled to form the cyclic pentapeptide structure. The synthesis involves the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids. The final cyclization step is typically achieved through a macrolactamization reaction .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces misakiensis. The fermentation broth is processed to isolate and purify the cyclic pentapeptide. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
BQ-123 sodium undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to amines under strong reducing conditions.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives of the peptide.
Substitution: Substituted derivatives at the carboxyl groups.
Aplicaciones Científicas De Investigación
BQ-123 sodium has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study endothelin receptor function.
Biology: Investigates the physiological and pathophysiological roles of endothelins.
Medicine: Explores potential therapeutic applications in conditions like ischemia-induced acute renal failure and hypertension.
Industry: Utilized in the development of endothelin receptor antagonists for pharmaceutical applications .
Mecanismo De Acción
BQ-123 sodium exerts its effects by selectively binding to the endothelin A receptor, thereby blocking the action of endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1 on smooth muscle cells. The compound increases the reabsorption of sodium ions in proximal tubule cells, which may contribute to its therapeutic effects in renal conditions .
Comparación Con Compuestos Similares
Similar Compounds
BQ-788: Another endothelin receptor antagonist, but with a higher affinity for the endothelin B receptor.
Ambrisentan: A selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist that targets both endothelin A and endothelin B receptors
Uniqueness of BQ-123 Sodium
This compound is unique due to its high selectivity and potency for the endothelin A receptor. Unlike other endothelin receptor antagonists, it specifically targets endothelin A without significant effects on endothelin B receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
136655-57-7 |
|---|---|
Fórmula molecular |
C31H41N6NaO7 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
sodium;2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetate |
InChI |
InChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1 |
Clave InChI |
FLIKEIGEOXCRRG-JKNHBXRPSA-M |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)




